molecular formula C14H12N2O2S B6599524 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- CAS No. 858117-29-0

1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-

Cat. No. B6599524
CAS RN: 858117-29-0
M. Wt: 272.32 g/mol
InChI Key: GYSFKGNJXBOFIP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- (hereafter referred to as “1H-Pyrrolo”) is a heterocyclic organic compound belonging to the pyridine family. It is a colorless, crystalline solid with a melting point of 95-96°C and a boiling point of 134-135°C. 1H-Pyrrolo is a versatile reagent used in organic synthesis and as a building block for the synthesis of various biologically active compounds. It has found application in a variety of scientific research applications, including drug discovery, chemical biology, and biochemistry.

Scientific Research Applications

1H-Pyrrolo has been used in a variety of scientific research applications, including drug discovery, chemical biology, and biochemistry. In drug discovery, it has been used in the synthesis of a variety of small molecule inhibitors of protein-protein interactions. In chemical biology, it has been used in the synthesis of fluorescent probes for the detection of specific biomolecules. In biochemistry, it has been used in the synthesis of inhibitors of enzymes involved in metabolic pathways.

Mechanism of Action

1H-Pyrrolo is a versatile reagent used in organic synthesis and as a building block for the synthesis of various biologically active compounds. The mechanism of action of 1H-Pyrrolo depends on the application. In drug discovery, it is used as a building block for the synthesis of small molecule inhibitors of protein-protein interactions. In chemical biology, it is used as a fluorescent probe for the detection of specific biomolecules. In biochemistry, it is used as an inhibitor of enzymes involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1H-Pyrrolo depend on the application. In drug discovery, it is used as a building block for the synthesis of small molecule inhibitors of protein-protein interactions, which can have a variety of effects on the body. In chemical biology, it is used as a fluorescent probe for the detection of specific biomolecules, which can have a variety of effects on the body. In biochemistry, it is used as an inhibitor of enzymes involved in metabolic pathways, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

1H-Pyrrolo has a number of advantages and limitations for lab experiments. One advantage is that it is easy to synthesize, making it suitable for use in a variety of scientific research applications. Additionally, it is a versatile reagent, meaning that it can be used in a variety of different reactions. A limitation is that it is not very stable, meaning that it can degrade over time if not stored properly. Additionally, it is not very soluble in water, so it can be difficult to use in aqueous solutions.

Future Directions

1H-Pyrrolo has a wide range of potential future applications. For example, it could be used in the synthesis of new drugs and drug delivery systems. Additionally, it could be used in the development of new fluorescent probes for the detection of specific biomolecules. It could also be used in the synthesis of new inhibitors of enzymes involved in metabolic pathways. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

1H-Pyrrolo is synthesized from 4-methylsulfonylphenylmagnesium bromide and 2-bromopyrrolidine in the presence of a base, such as potassium carbonate or potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, with the magnesium bromide attacking the 2-bromopyrrolidine to form an intermediate, which is then protonated by the base to yield 1H-Pyrrolo.

properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-19(17,18)13-4-2-10(3-5-13)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFKGNJXBOFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462027
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858117-29-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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